(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate
Description
This compound features a benzo[d][1,3]dioxole (benzodioxole) core fused to an isoxazole ring, with a methyl ester group at the 3-position of the isoxazole. The ester moiety is further substituted with a 2-(3-methoxyphenoxy)acetate chain. The benzodioxole group is a common pharmacophore in bioactive molecules, contributing to metabolic stability and ligand-receptor interactions . The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, enhances structural rigidity and may influence binding affinity in biological systems.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-23-15-3-2-4-16(9-15)24-11-20(22)25-10-14-8-18(28-21-14)13-5-6-17-19(7-13)27-12-26-17/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPKHEXAAQBPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified products with different functional groups.
Scientific Research Applications
Molecular Formula
- C : 19
- H : 18
- N : 2
- O : 5
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with the benzo[d][1,3]dioxole structure possess enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
Anticancer Properties
Isoxazole derivatives are also being investigated for their anticancer potential. The compound has been noted for inducing apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. A case study highlighted the efficacy of similar isoxazole compounds in reducing tumor growth in xenograft models .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing the benzo[d][1,3]dioxole unit have been documented extensively. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Organic Electronics
The unique electronic properties of isoxazole derivatives make them suitable for applications in organic electronics. Studies have shown that this compound can be utilized in organic light-emitting diodes (OLEDs) due to its favorable charge transport characteristics .
Photovoltaic Devices
Research has explored the use of this compound in photovoltaic applications, where its ability to absorb light and convert it into electrical energy can enhance the efficiency of solar cells. The integration of such compounds into polymer matrices has shown promising results in improving charge separation and mobility .
Case Studies
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Heterocyclic Cores
Penta-2,4-dienamide Derivatives (D14–D20)
Compounds D14–D20 () share the benzodioxole moiety but incorporate a penta-2,4-dienamide chain instead of an isoxazole-acetate ester. Key differences include:
- Functional Groups : The target compound’s ester group contrasts with the amide linkage in D14–D20. Esters are generally more lipophilic and hydrolytically labile than amides, impacting bioavailability and metabolic stability.
- Physical Properties :
| Compound | Melting Point (°C) | Yield (%) |
|---|---|---|
| D14 | 208.9–211.3 | 13.7 |
| D15 | 191.0–192.0 | 21.7 |
| Target* | Not reported | — |
*Structural rigidity from the isoxazole in the target compound may result in higher melting points compared to D15/D20 but lower than D14/D14.
Oxadiazole Derivatives (9d, 9e, 9f, 10a)
Compounds 9d–9f and 10a () replace the isoxazole with a 1,3,4-oxadiazole ring. Key distinctions:
- Synthetic Yields :
| Compound | Yield (%) |
|---|---|
| 9d | 48 |
| 9e | 47 |
| Target* | — |
The target’s esterification step may face challenges similar to 9d–9f (moderate yields), though direct comparisons are unavailable.
Thiazole-Based Hybrid (102a)
Compound 102a () integrates a thiazole ring and shows notable antiproliferative activity (IC₅₀: <1 μM against HCT-116 cells). Unlike the target compound, 102a’s thiazole and naphthalene groups may enhance planar stacking interactions, critical for DNA intercalation or kinase inhibition.
Functional Group Modifications
Precursor Alcohol vs. Ester
describes [3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl]methanol, a precursor to the target compound.
Anticonvulsant Pyrazole Derivatives
Compounds in feature pyrazole-carbohydrazide groups. The target’s acetate ester lacks hydrogen-bond donors, which may reduce binding to targets requiring polar interactions (e.g., GABA receptors in anticonvulsant activity).
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate is a derivative of isoxazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of the compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol. The structure features an isoxazole ring linked to a benzo[d][1,3]dioxole moiety and a methoxyphenoxyacetate group. This unique arrangement contributes to its biological properties.
Antibacterial Activity
Isoxazole derivatives have been documented for their antibacterial properties. Studies indicate that compounds containing the isoxazole ring can inhibit bacterial growth by interfering with bacterial cell wall synthesis and function. For instance, a related compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria, suggesting that the target compound may exhibit similar effects .
Anticancer Properties
Research has shown that isoxazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of cell proliferation. A study involving related isoxazole compounds revealed their capability to induce cell cycle arrest and apoptosis in human cancer cell lines . The specific pathways activated by this compound warrant further investigation.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Isoxazoles have been shown to reduce inflammation in various models, which could be beneficial for conditions like arthritis and other inflammatory diseases .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect cellular signaling pathways related to apoptosis and inflammation.
- Interaction with DNA : Some isoxazole derivatives interact with DNA, potentially leading to cytotoxic effects in cancer cells.
Case Studies and Research Findings
- Antibacterial Study : A derivative similar to the target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cancer Cell Line Research : In vitro studies demonstrated that an isoxazole derivative induced apoptosis in MCF-7 breast cancer cells through caspase activation and mitochondrial pathway involvement .
- Inflammation Model : In a murine model of acute inflammation, administration of an isoxazole derivative resulted in reduced paw edema and lower levels of pro-inflammatory cytokines .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate, and what factors influence reaction yields?
The synthesis typically involves multi-step reactions, including the formation of the isoxazole ring followed by esterification or coupling. Acylation reactions using acid chlorides in the presence of triethylamine as a base have been utilized, with chloroform as a solvent under ambient conditions. Key factors affecting yield include stoichiometry, reaction time (e.g., 18 hours at room temperature), and purification methods. Post-reaction steps such as NaHCO₃ washing and vacuum evaporation are critical for isolating crude products .
Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?
Structural elucidation requires NMR spectroscopy (¹H and ¹³C) to confirm characteristic peaks for the benzodioxolyl, isoxazolyl, and methoxyphenoxy groups. Mass spectrometry (MS) validates molecular weight, while HPLC with UV detection assesses purity. Comparative analysis against NIST-standardized spectral databases ensures accuracy .
Q. What are the critical storage conditions to ensure the stability of this compound in a research setting?
Store in airtight containers under inert atmosphere (e.g., nitrogen) at 0–6°C to prevent degradation. Minimize exposure to moisture and light, which accelerate hydrolysis or photochemical decomposition. Periodic purity checks via HPLC are advised to monitor stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the anticonvulsant activity of derivatives of this compound?
SAR studies should involve systematic modifications to the benzodioxolyl, isoxazolyl, and phenoxyacetate moieties. For example:
- Introduce electron-withdrawing groups on the benzodioxole ring.
- Vary the methoxy substituent's position on the phenoxy group. Biological evaluation using standardized seizure models (e.g., maximal electroshock test) with multivariate regression analysis correlates structural features with activity metrics. Activity data from analogs (e.g., 3a–3h in Table 1 of ) guide iterative optimization .
Q. What methodological approaches resolve contradictions in biological activity data between structurally similar analogs?
Contradictions may arise from assay protocol variability, pharmacokinetics, or metabolic stability. To address this:
- Use orthogonal assays (e.g., in vitro receptor binding vs. in vivo efficacy).
- Analyze physicochemical properties (logP, solubility) to identify confounding factors.
- Replicate studies under standardized conditions with rigorous statistical analysis (ANOVA with post-hoc tests). Cross-referencing prior art (e.g., patents in ) contextualizes findings .
Q. What experimental design considerations are essential for ensuring reproducibility in pharmacological evaluations of this compound?
Adopt a randomized block design with split-plot arrangements to control variables like dosing regimens and animal strains. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
